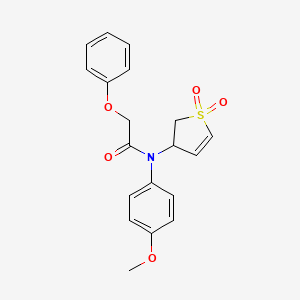
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide, also known as DTT-205, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost compared to other compounds with similar activities. However, one limitation of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide and to optimize its pharmacokinetic properties. Finally, research on the potential side effects and toxicity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is also warranted to ensure its safety for clinical use.
In conclusion, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide is a promising compound with potential therapeutic applications in various fields of research. Its ease of synthesis, low cost, and multiple mechanisms of action make it an attractive candidate for further study. However, more research is needed to fully understand its therapeutic potential and to optimize its properties for clinical use.
Méthodes De Synthèse
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-methoxybenzoic acid with 2-chloroethanol to form an ester intermediate, which is then reacted with 2-(4-methoxyphenyl)ethylamine to yield the target compound.
Applications De Recherche Scientifique
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In a study conducted by Liu et al. (2019), N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide was found to inhibit the growth of hepatocellular carcinoma cells in vitro and in vivo. Another study by Zhang et al. (2018) reported that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide exhibited potent anti-inflammatory effects in a mouse model of acute lung injury.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-24-17-9-7-15(8-10-17)20(16-11-12-26(22,23)14-16)19(21)13-25-18-5-3-2-4-6-18/h2-12,16H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSJQCMZKFWDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

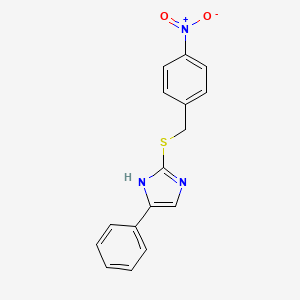
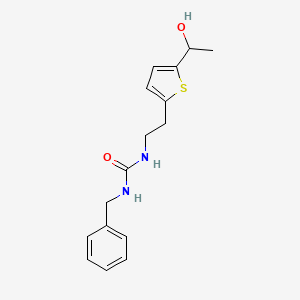
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
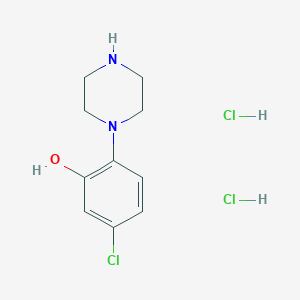
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
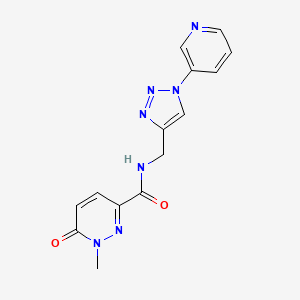
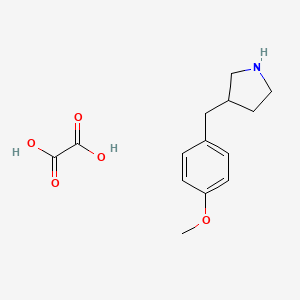
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)

![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)